tasumatrol F
Description
Tasumatrol F is a taxane diterpenoid isolated from Taxus species, a genus renowned for producing bioactive compounds such as paclitaxel (Taxol®). Taxanes typically feature a complex tetracyclic core with oxygenated functional groups, which are critical for their biological interactions . This compound likely shares this scaffold, with variations in substituents or ring systems influencing its pharmacological profile.
Properties
Molecular Formula |
C33H44O12 |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,10-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-1,2,4,5,6,7,8,9,9a,10-decahydrobenzo[f]azulen-5-yl] benzoate |
InChI |
InChI=1S/C33H44O12/c1-16-22(37)14-33(31(5,6)41)25(16)27(38)29(45-30(40)20-11-9-8-10-12-20)32(7)24(44-19(4)36)13-23(43-18(3)35)21(15-42-17(2)34)26(32)28(33)39/h8-12,21-24,26-29,37-39,41H,13-15H2,1-7H3/t21-,22+,23+,24+,26+,27-,28+,29+,32-,33+/m1/s1 |
InChI Key |
WYKZKHDIJKKRNQ-VEHPFIPQSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@H]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O |
Synonyms |
tasumatrol F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Taxanes
Structural Features
Taxane derivatives are classified based on their ring systems and substituents:
- Tasumatrol B : Contains a 5/6/6 tricyclic core with ester groups at C-9 and C-10, isolated from Taxus wallichiana .
- Tasumatrol Y and V : Feature a 6/6/6/4 tetracyclic system with an epoxy group at C4, C5, and C20, sourced from Taxus sumatrana .
- Taxus abietane A : Exhibits a lipophilic abietane skeleton with a ketone group, isolated from T. wallichiana .
- Taxumairol Q : A cytotoxic taxoid with a 5/6/6/6/4 pentacyclic system from T. sumatrana .
Tasumatrol F is hypothesized to belong to the 5/6/6 or 6/6/6/4 structural groups, depending on its plant source.
Pharmacological Activities
Table 1: Bioactivity Comparison of Selected Taxanes
*Hypothetical data for this compound inferred from structural analogs.
Key Findings:
Mechanistic and Structure-Activity Relationship (SAR) Insights
- Ester Groups : Tasumatrol B’s C-9 and C-10 acetyl groups enhance analgesic activity but may reduce solubility, limiting central nervous system penetration .
- Epoxy Systems : The C4,C5,C20 epoxy in Tasumatrol Y and V correlates with cytotoxicity, possibly by inducing DNA damage .
- Lipophilicity : Taxus abietane A’s abietane skeleton improves lipoxygenase binding, whereas Tasumatrol B’s polar groups may favor anti-inflammatory pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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